N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a benzamide core substituted with a fluorine atom and a dioxothiolan ring, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions makes the inside of the cell more negative, which can inhibit the firing of action potentials and reduce cellular activity.
Pharmacokinetics
Related compounds have been found to display nanomolar potency as girk1/2 activators with improved metabolic stability .
Biochemical Analysis
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, particularly the GIRK1/2 subtype . These interactions are crucial in modulating cellular excitability and signaling pathways. The compound’s sulfone-based head group and ether-based scaffold contribute to its potency and selectivity as a GIRK1/2 activator .
Cellular Effects
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating GIRK channels, it modulates the excitability of neurons and other excitable cells, impacting processes such as pain perception, epilepsy, and anxiety . The compound’s effects on cell signaling pathways are mediated through its interactions with GIRK channels, leading to changes in ion flux and membrane potential.
Molecular Mechanism
The molecular mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide involves its binding interactions with GIRK channels. The compound binds to the GIRK1/2 channel complex, leading to its activation and subsequent modulation of potassium ion flux . This activation results in hyperpolarization of the cell membrane, reducing cellular excitability. Additionally, the compound’s sulfone-based head group enhances its binding affinity and selectivity for GIRK1/2 channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide have been observed to change over time. The compound exhibits good stability and metabolic stability, making it suitable for long-term studies
Dosage Effects in Animal Models
The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, potential toxic effects and threshold effects may be observed, necessitating careful dosage optimization in preclinical studies.
Metabolic Pathways
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolic stability is enhanced by its sulfone-based head group, which reduces its susceptibility to enzymatic degradation . This stability allows for sustained activity and prolonged effects in biochemical assays.
Transport and Distribution
The transport and distribution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall bioavailability and efficacy .
Subcellular Localization
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-fluorobenzamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects on cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-ethyl-3-aminothiolane-1,1-dioxide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
- N-(1,1-dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine
- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
Uniqueness
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-2-15(10-7-8-19(17,18)9-10)13(16)11-5-3-4-6-12(11)14/h3-6,10H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJQSGIRQMVHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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